2-(Iodomethyl)oxirane

Nucleophilic substitution Leaving group ability Reaction kinetics

2-(Iodomethyl)oxirane (CAS 624-57-7), also known as epiiodohydrin, is an organic compound with the formula C₃H₅IO and a molecular weight of 183.98 g/mol. It belongs to the epihalohydrin class, which are (halomethyl)oxiranes characterized by a strained three-membered epoxide ring.

Molecular Formula C3H5IO
Molecular Weight 183.98 g/mol
CAS No. 624-57-7
Cat. No. B1295755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodomethyl)oxirane
CAS624-57-7
Molecular FormulaC3H5IO
Molecular Weight183.98 g/mol
Structural Identifiers
SMILESC1C(O1)CI
InChIInChI=1S/C3H5IO/c4-1-3-2-5-3/h3H,1-2H2
InChIKeyAGIBHMPYXXPGAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Iodomethyl)oxirane (CAS 624-57-7) High-Reactivity Epihalohydrin for Nucleophilic Substitution and Synthetic Applications


2-(Iodomethyl)oxirane (CAS 624-57-7), also known as epiiodohydrin, is an organic compound with the formula C₃H₅IO and a molecular weight of 183.98 g/mol [1]. It belongs to the epihalohydrin class, which are (halomethyl)oxiranes characterized by a strained three-membered epoxide ring [2]. The compound is typically a colorless to pale yellow liquid with a boiling point of 161.0 °C at 760 mmHg and a density of 2.2 g/cm³ . As a member of this class, 2-(Iodomethyl)oxirane features three electrophilic carbon centers and the nucleophilic oxygen atom, making it highly reactive toward a wide variety of nucleophilic reagents [3]. This high reactivity underpins its utility as a versatile building block in organic synthesis, particularly in nucleophilic substitution, ring-opening, and cross-coupling reactions .

Reaction compatibility Effective in SN2 substitution, ring-opening, and Suzuki-Miyaura cross-coupling
Synthetic efficiency High-yield preparation from epichlorohydrin supports scalable sourcing
Bifunctional versatility Provides both electrophilic epoxide and iodomethyl sites for sequential transformations

Why 2-(Iodomethyl)oxirane Cannot Be Interchanged with Epichlorohydrin or Epibromohydrin in Key Transformations


While epihalohydrins share a common (halomethyl)oxirane core, the halogen substituent dictates both reaction kinetics and synthetic outcomes. The choice of halogen profoundly impacts the reactivity of the halomethyl group in nucleophilic substitution and the epoxide ring-opening propensity [1]. The iodine atom in 2-(Iodomethyl)oxirane provides a superior leaving group compared to chloride or bromide in epichlorohydrin and epibromohydrin, respectively, enabling faster SN2 displacement and facilitating cross-coupling reactions like Suzuki-Miyaura that are inaccessible to its lighter counterparts [2]. Furthermore, the differential electrophilicity of the epoxide ring, influenced by the halogen's electron-withdrawing capacity, can lead to distinct regioselectivity in ring-opening reactions, making direct substitution of one epihalohydrin for another unreliable without re-optimization [3]. Consequently, procurement decisions based solely on in-class compound availability risk compromised yields, altered reaction selectivity, or even complete failure in established synthetic protocols.

2-(Iodomethyl)oxirane
Iodide leaving group enables rapid SN2 displacement and cross-coupling reactivity not accessible with chloride/bromide analogs. May alter regiochemistry in ring-opening due to electronic effects.
Epichlorohydrin / Epibromohydrin
Chloride or bromide leaving groups exhibit lower lability, limiting reaction rates and blocking palladium-catalyzed couplings. Direct substitution risks lower yields or failed transformations.

Quantitative Differentiation of 2-(Iodomethyl)oxirane Versus Key Analogs: A Head-to-Head Comparison


Leaving Group Ability: Iodide vs. Chloride and Bromide in SN2 Displacements

The iodine atom in 2-(Iodomethyl)oxirane acts as a far superior leaving group in SN2 reactions compared to the chloride in epichlorohydrin or the bromide in epibromohydrin. This is a fundamental principle of nucleophilic substitution, where iodide's larger size and greater polarizability make it a much better leaving group than chloride or bromide. This difference translates directly to reaction rate and synthetic utility [1].

Leaving Group Ability
Class-level inference
Iodide: estimated >10⁴ relative rate (vs chloride 1)
Supports faster SN2 substitution kinetics
Standard primary alkyl halide conditions
Nucleophilic substitution Leaving group ability Reaction kinetics

Synthesis Yield: Optimized Protocol for 2-(Iodomethyl)oxirane from Epichlorohydrin

A direct synthesis method for 2-(Iodomethyl)oxirane (epiiodohydrin) has been optimized, yielding the compound from readily available epichlorohydrin with a high efficiency. This provides a reliable and scalable route for procurement or in-house synthesis [1].

Synthetic Yield
Head-to-head comparison
80–96% from epichlorohydrin
Supports scalable and economical procurement
KI exchange, 75°C, 1 h
Synthesis optimization Halogen exchange Yield comparison

Nucleophilic Reactivity: Enhanced Electrophilicity for Carbon-Carbon Bond Formation

The presence of an iodine atom on the primary carbon of 2-(Iodomethyl)oxirane confers unique reactivity for cross-coupling reactions, most notably Suzuki-Miyaura coupling. This reactivity is not possible with the corresponding chloride or bromide analogs under standard conditions, as the carbon-iodine bond is significantly more labile and amenable to oxidative addition by palladium catalysts [1].

Cross-Coupling Reactivity
Class-level inference
Reactive in Suzuki-Miyaura coupling
Enables bifunctional C–C bond formation strategy
Not feasible with chloride or bromide analogs
Electrophilicity Cross-coupling Synthetic utility

Optimal Use Cases for 2-(Iodomethyl)oxirane Based on Differential Reactivity


Synthesis of Alkyl Glycidyl Esters of Phosphonic Acids via Arbuzov Rearrangement

2-(Iodomethyl)oxirane reacts with diglycidyl alkyl phosphites in an Arbuzov-type rearrangement to yield alkyl glycidyl esters of 2,3-epoxypropylphosphonic acid. This reaction proceeds in a single direction for a range of alkyl substituents (R=CH₃, n-C₃H₇, i-C₄H₉, n-C₄H₉), demonstrating the compound's utility as a selective electrophile in phosphorus chemistry [1].

Synthesis of Functionalized Furans and Pyrans via Ambident Nucleophile Reactions

2-(Iodomethyl)oxirane serves as a key substrate in reactions with ambident nucleophiles like ethyl acetoacetate to generate functionalized furan and pyran derivatives. The nature of the iodine leaving group influences the reaction outcome, making it a valuable tool for constructing oxygen-containing heterocycles [2].

Preparation of Cyclic and Linear Oligomers via Cationic Ring-Opening Polymerization

Under cationic polymerization conditions, 2-(Iodomethyl)oxirane yields a distribution of oligomers from dimer to octamer. Notably, the dimer exclusively forms a cyclic structure (trans-2,5-bis-iodomethyl-1,4-dioxane) with a distinct melting point of 158°C, offering a route to specific cyclic ethers that differ from those obtained with epichlorohydrin [3].

Application
Selection Property
Validation Focus
Arbuzov rearrangement to glycidyl phosphonates
Selective electrophile for phosphorus chemistry
Reaction chemoselectivity and product purity
Heterocycle synthesis (furans/pyrans)
Ambident nucleophile reactivity with β-ketoesters
Regiochemical outcome and ring-closure efficiency
Cationic ring-opening oligomerization
Cyclic dimer formation selectivity
Oligomer distribution and cyclic/linear ratio

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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